molecular formula C12H15N5O5 B5003852 2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol

2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol

Cat. No. B5003852
M. Wt: 309.28 g/mol
InChI Key: SNSZHMDTSDFFOW-UHFFFAOYSA-N
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Description

The compound “2-{[7-(4-morpholinyl)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino}ethanol” contains several functional groups. The morpholinyl group is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The benzoxadiazol group is a heterocyclic compound that contains a benzene ring fused to an oxadiazole ring . The presence of a nitro group (-NO2) and an amino group (-NH2) suggests that this compound might have interesting reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The morpholine ring and the benzoxadiazole ring would likely contribute to the rigidity of the molecule, while the nitro and amino groups could be involved in various interactions .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound might undergo. The nitro group could potentially be reduced to an amino group, and the existing amino group might be able to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the morpholine ring might make the compound somewhat polar, and the nitro group could potentially make the compound reactive .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological context. If this compound is intended to be a drug, its mechanism of action would depend on its target in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Studies could also be done to better understand its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-[(7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O5/c18-4-1-13-8-7-9(16-2-5-21-6-3-16)10-11(15-22-14-10)12(8)17(19)20/h7,13,18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSZHMDTSDFFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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